Fumarranol

Description

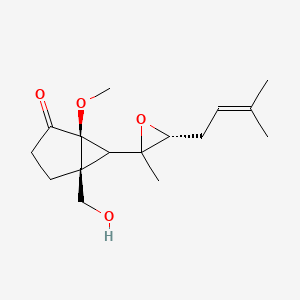

Fumarranol is a synthetic methionine aminopeptidase 2 (MetAP2) inhibitor developed as a derivative of the natural antibiotic fumagillin. It was designed to address the neurotoxicity limitations of its parent compound while retaining potent anti-malarial activity . MetAP2 is a critical enzyme for protein synthesis in eukaryotic cells, and its inhibition disrupts parasitic growth by preventing post-translational modifications essential for survival . This compound specifically targets Plasmodium falciparum MetAP2 (PfMetAP2), a homolog of human MetAP2, and demonstrates high binding affinity to the parasite enzyme . Preclinical studies indicate its efficacy in reducing malaria parasite load in murine models, with lower toxicity compared to fumagillin . Characterization of this compound adheres to IUPAC nomenclature and analytical standards, with structural validation via NMR spectroscopy, mass spectrometry, and elemental analysis .

Propriétés

Formule moléculaire |

C16H24O4 |

|---|---|

Poids moléculaire |

280.36 g/mol |

Nom IUPAC |

(1S,5S)-5-(hydroxymethyl)-1-methoxy-6-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]bicyclo[3.1.0]hexan-2-one |

InChI |

InChI=1S/C16H24O4/c1-10(2)5-6-12-14(3,20-12)13-15(9-17)8-7-11(18)16(13,15)19-4/h5,12-13,17H,6-9H2,1-4H3/t12-,13?,14+,15-,16+/m1/s1 |

Clé InChI |

CANZHCRPLGNWCR-LMINUHAASA-N |

SMILES isomérique |

CC(=CC[C@@H]1[C@@](O1)(C)C2[C@]3([C@@]2(C(=O)CC3)OC)CO)C |

SMILES canonique |

CC(=CCC1C(O1)(C)C2C3(C2(C(=O)CC3)OC)CO)C |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Fumagillin: Structural and Functional Analog

Fumagillin, a naturally occurring antibiotic, was the first MetAP2 inhibitor identified. Both Fumarranol and fumagillin share a core epoxyquinone structure critical for covalent binding to MetAP2’s catalytic site . However, this compound incorporates chemical modifications to reduce off-target effects. While fumagillin exhibits irreversible binding to human MetAP2, causing neurotoxicity, this compound shows reversible interaction, mitigating adverse effects .

Efficacy Comparison in Preclinical Models

In vitro studies demonstrate that both compounds inhibit Plasmodium falciparum growth at nanomolar concentrations. This compound achieved 90% parasite suppression in cultured erythrocytes, comparable to fumagillin . In murine malaria models, a 4-day this compound regimen reduced parasitemia by 99%, matching fumagillin’s efficacy.

Toxicity and Selectivity Profiles

Fumagillin’s neurotoxicity arises from its irreversible inhibition of human MetAP2, leading to neuronal apoptosis. Selectivity assays reveal this compound’s 10-fold higher affinity for PfMetAP2 over human MetAP2, whereas fumagillin exhibits equal binding to both isoforms .

Research Findings and Future Perspectives

This compound represents a significant advancement in anti-malarial drug development, combining fumagillin’s efficacy with improved safety. Key findings include:

- Mechanistic Validation: this compound’s reversible binding to PfMetAP2 was confirmed via crystallography and enzymatic assays .

- Toxicity Mitigation: No neurotoxicity was observed in murine models at doses effective against malaria .

- Resistance Avoidance: Unlike Smoothened inhibitors (e.g., NanoHHI), this compound targets a conserved enzyme, reducing resistance risk .

Future research should explore structural analogs to enhance PfMetAP2 specificity and evaluate pharmacokinetic properties in primates. Combinatorial therapies with artemisinin derivatives may further optimize outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.